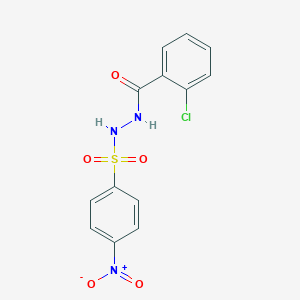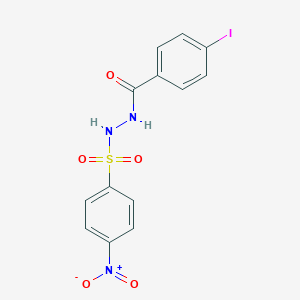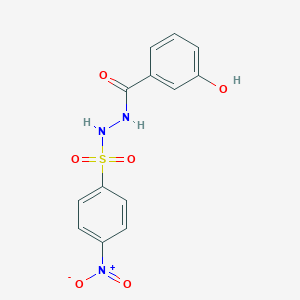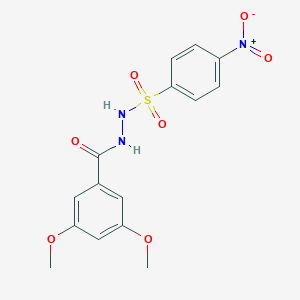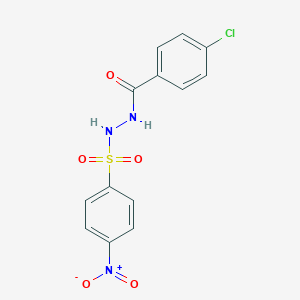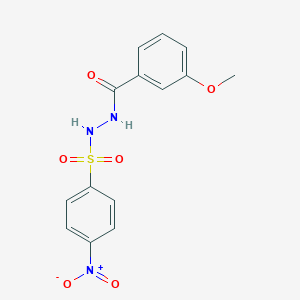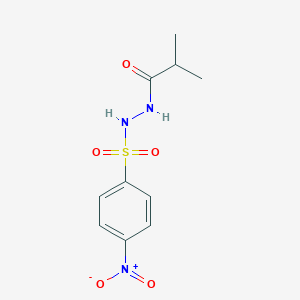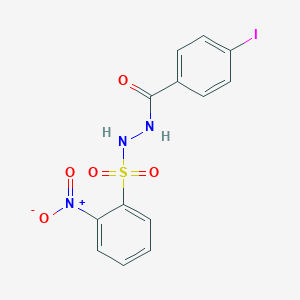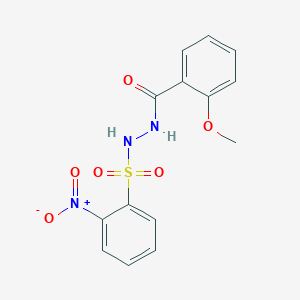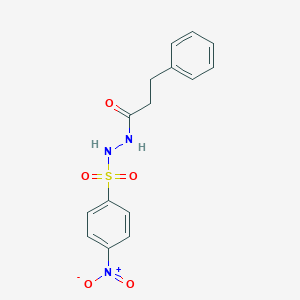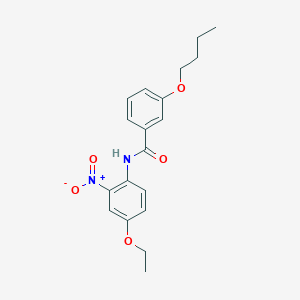
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C19H22N2O5 and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of butoxy, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene ring with a mixture of concentrated nitric acid and sulfuric acid.
Ethoxylation: The ethoxy group is introduced by reacting the nitrobenzene derivative with ethyl alcohol in the presence of an acid catalyst.
Butoxylation: The butoxy group is introduced by reacting the ethoxy-nitrobenzene derivative with butyl alcohol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the butoxy-ethoxy-nitrobenzene derivative with an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of ethoxy and butoxy groups.
Scientific Research Applications
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxy and butoxy groups can modulate the compound’s solubility and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-{4-methoxy-2-nitrophenyl}benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-butoxy-N-{4-ethoxy-2-aminophenyl}benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and butoxy groups, which provide distinct chemical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22N2O5 |
|---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-3-5-11-26-15-8-6-7-14(12-15)19(22)20-17-10-9-16(25-4-2)13-18(17)21(23)24/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,22) |
InChI Key |
CYYGYJDCTQHENO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



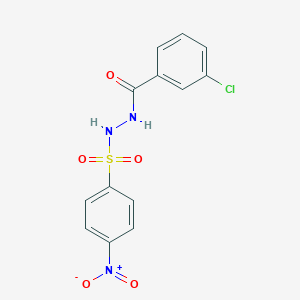
![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)
